4-Chloro-7-hydroxy-6-methyl-3-quinolinecarbonitrile
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Overview
Description
3-Quinolinecarbonitrile, 4-chloro-7-hydroxy-6-methyl- is a quinoline derivative with a chloro group at the 4th position, a hydroxy group at the 7th position, and a methyl group at the 6th position. Quinoline derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with quinoline or its derivatives as starting materials.
Halogenation: Chlorination at the 4th position can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Methylation: The addition of the methyl group at the 6th position can be performed using methylating agents like methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4).
Industrial Production Methods: Industrial production involves optimizing these reactions to achieve high yields and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the hydroxy group.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: Substitution reactions can occur at the chloro and hydroxy positions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Amines derived from the nitrile group.
Substitution: Diverse derivatives with different substituents at the chloro and hydroxy positions.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Quinoline derivatives are studied for their antimicrobial, antifungal, and anticancer properties. Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including as antimalarial and anti-inflammatory agents. Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Quinolinecarbonitrile, 4-chloro-7-hydroxy-6-methyl- exerts its effects involves interactions with biological targets such as enzymes and receptors. The specific molecular pathways depend on the biological context and the derivatives formed.
Comparison with Similar Compounds
Quinoline: The parent compound without substitutions.
4-Chloroquinoline: Similar structure but without the hydroxy and methyl groups.
7-Hydroxyquinoline: Similar structure but without the chloro and methyl groups.
Uniqueness: The presence of both chloro and hydroxy groups in the same molecule provides unique chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
IUPAC Name |
4-chloro-7-hydroxy-6-methylquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c1-6-2-8-9(3-10(6)15)14-5-7(4-13)11(8)12/h2-3,5,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMSCZXQSZNRDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1O)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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